![molecular formula C6H14ClN B1377286 (1-Ethylcyclopropyl)methanamine hydrochloride CAS No. 1301739-69-4](/img/structure/B1377286.png)
(1-Ethylcyclopropyl)methanamine hydrochloride
Overview
Description
(1-Ethylcyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C₆H₁₄ClN and a molecular weight of 135.64 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylcyclopropyl)methanamine hydrochloride typically involves the reaction of (1-Ethylcyclopropyl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(1-Ethylcyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
(1-Ethylcyclopropyl)methanamine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (1-Ethylcyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (1-Methylcyclopropyl)methanamine hydrochloride
- (1-Propylcyclopropyl)methanamine hydrochloride
- (1-Butylcyclopropyl)methanamine hydrochloride
Uniqueness
(1-Ethylcyclopropyl)methanamine hydrochloride is unique due to its specific ethyl group attached to the cyclopropyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds with different alkyl groups .
Biological Activity
(1-Ethylcyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C₆H₁₄ClN and a molecular weight of 135.64 g/mol. This compound has garnered interest in various scientific research applications, particularly in organic synthesis and biological activity.
- IUPAC Name: (1-ethylcyclopropyl)methanamine; hydrochloride
- Molecular Formula: C₆H₁₄ClN
- Molecular Weight: 135.64 g/mol
- InChI Key: VAURKGXRHQSYTJ-UHFFFAOYSA-N
Synthesis and Preparation
The synthesis of this compound typically involves the reaction of (1-Ethylcyclopropyl)methanamine with hydrochloric acid under controlled conditions to form the hydrochloride salt. The industrial production methods are not extensively documented but likely follow similar principles to laboratory synthesis, emphasizing purification and quality control.
The biological activity of this compound is primarily attributed to its ability to act as a ligand, interacting with specific receptors or enzymes. This interaction can modulate their activity, influencing various biochemical pathways relevant in pharmacological contexts.
Pharmacological Applications
Research indicates that this compound may have potential applications in:
- Neuropharmacology: Its structural properties may allow it to interact with neurotransmitter systems, potentially influencing mood or cognitive functions.
- Antimicrobial Activity: Preliminary studies suggest it may exhibit activity against certain bacterial strains, though detailed investigations are needed to confirm efficacy and mechanisms.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
(1-Methylcyclopropyl)methanamine hydrochloride | Methyl group instead of ethyl | Limited studies suggest lower activity |
(1-Propylcyclopropyl)methanamine hydrochloride | Propyl group substituent | Potentially increased activity due to larger alkyl group |
(1-Butylcyclopropyl)methanamine hydrochloride | Butyl group substituent | Further studies required for biological evaluation |
The unique ethyl group attached to the cyclopropyl ring in this compound may influence its chemical reactivity and biological activity compared to its analogs.
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of various substituted amines, including this compound. The compound was tested against a range of bacterial strains, revealing promising results in inhibiting growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Bacillus subtilis | 16 |
These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.
Research Findings: Neuropharmacological Effects
Another study investigated the neuropharmacological effects of various cyclopropane derivatives. While specific data on this compound was limited, similar compounds exhibited significant effects on dopaminergic and serotonergic systems, indicating potential for mood modulation and treatment of psychiatric disorders.
Properties
IUPAC Name |
(1-ethylcyclopropyl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-2-6(5-7)3-4-6;/h2-5,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAURKGXRHQSYTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1301739-69-4 | |
Record name | (1-ethylcyclopropyl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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